

Synthesis of N-(Acid-PEG2)-N-bis(PEG3-azide):
A Comprehensive Technical Guide

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Compound of Interest

Compound Name: N-(Acid-PEG2)-N-bis(PEG3-azide)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of **N-(Acid-PEG2)-N-bis(PEG3-azide)**, a heterobifunctional, branched polyethylene glycol (PEG) linker. This molecule is of significant interest in bioconjugation, drug delivery, and the development of complex therapeutic constructs, such as antibody-drug conjugates (ADCs) and proteolysistargeting chimeras (PROTACs).[1][2] The structure incorporates a central tertiary amine, two PEG3-azide arms for "click" chemistry conjugation, and a PEG2 arm terminating in a carboxylic acid for coupling to amine-containing molecules.[3][4]

Molecular Specifications

A summary of the key quantitative data for the target molecule and its precursors is presented in Table 1.

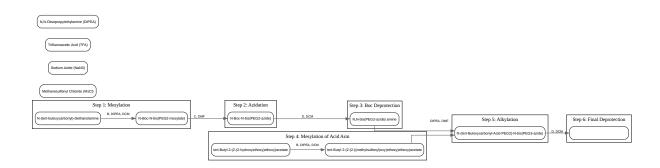


Compound Name	Formula	Molecular Weight (g/mol)	Purity (%)	CAS Number
N-(tert- butoxycarbonyl)- diethanolamine	C9H19NO4	205.25	>98	103898-11-9
1-Azido-3,6,9- trioxaundecan- 11-ol	C8H17N3O4	219.24	>95	N/A
tert-Butyl 2-(2-(2- ((methylsulfonyl) oxy)ethoxy)ethox y)acetate	C11H22O7S	298.35	>95	N/A
N-(tert- Butoxycarbonyl)- N-bis(PEG3- azide)	C21H41N7O8	519.60	>95	N/A
N-bis(PEG3- azide) amine	C16H33N7O6	419.48	>95	1258939-39-7
N-(tert- Butoxycarbonyl- Acid-PEG2)-N- bis(PEG3-azide)	C28H53N7O11	663.76	>95	N/A
N-(Acid-PEG2)- N-bis(PEG3- azide)	C24H45N7O11	607.65	>98	2320560-35-6

Proposed Synthetic Pathway

The synthesis of **N-(Acid-PEG2)-N-bis(PEG3-azide)** can be accomplished through a multistep process, as illustrated in the diagram below. The strategy involves the initial formation of a central amine core bearing the two PEG3-azide arms, followed by the introduction of the protected acid-PEG2 arm, and concluding with the deprotection of the carboxylic acid.





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Caption: Proposed synthetic pathway for N-(Acid-PEG2)-N-bis(PEG3-azide).

Experimental Protocols

The following protocols are based on established chemical transformations for PEGylated molecules and serve as a guide for the synthesis.[5][6][7]

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-N-bis(2-((methylsulfonyl)oxy)ethyl)amine (I1)



- Reaction Setup: To a solution of N-(tert-butoxycarbonyl)-diethanolamine (1.0 eq.) and N,N-diisopropylethylamine (DIPEA) (3.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add methanesulfonyl chloride (2.5 eq.) dropwise.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Work-up: Quench the reaction with the addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product as a colorless oil.

Step 2: Synthesis of N-(tert-Butoxycarbonyl)-N-bis(PEG2-azide) (I2)

- Reaction Setup: Dissolve the mesylated intermediate (I1, 1.0 eq.) in dimethylformamide (DMF). Add sodium azide (5.0 eq.) to the solution.
- Reaction: Heat the reaction mixture to 60-70 °C and stir for 16-24 hours.
- Work-up: After cooling to room temperature, pour the reaction mixture into water and extract
 with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium
 sulfate, filter, and concentrate under reduced pressure.
- Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography on silica gel.

Step 3: Synthesis of N,N-bis(PEG2-azide) amine (I3)

- Reaction Setup: Dissolve the Boc-protected amine (I2, 1.0 eq.) in DCM.
- Reaction: Add trifluoroacetic acid (TFA) (10-20 eq.) and stir the mixture at room temperature for 2-4 hours.[8][9][10]



 Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting amine salt can be used directly or neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted into an organic solvent.

Step 4: Synthesis of tert-Butyl 2-(2-(2-(14)) ((methylsulfonyl)oxy)ethoxy)ethoxy)acetate (I4)

This intermediate is synthesized in a similar manner to intermediate I1, starting from tert-butyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate, using methanesulfonyl chloride and a base like DIPEA in DCM.

Step 5: Synthesis of N-(tert-Butoxycarbonyl-Acid-PEG2)-N-bis(PEG3-azide) (I5)

- Reaction Setup: Dissolve the deprotected amine (I3, 1.0 eq.) and the mesylated acid arm (I4, 1.1 eq.) in DMF. Add DIPEA (2.0 eq.) to the mixture.
- Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the alkylation can be monitored by TLC or LC-MS.[11][12]
- Work-up and Purification: Similar to the previous steps, the reaction is worked up by aqueous extraction and the crude product is purified by column chromatography.

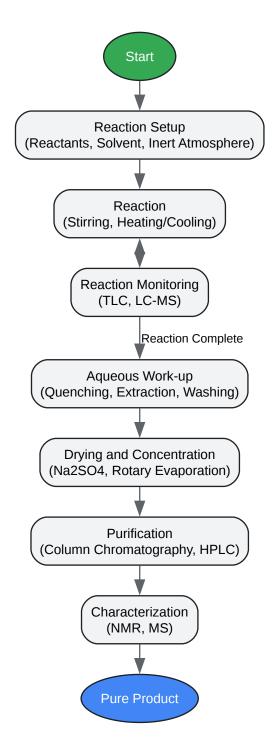
Step 6: Synthesis of N-(Acid-PEG2)-N-bis(PEG3-azide) (P)

- Reaction Setup: Dissolve the tert-butyl ester protected final intermediate (I5, 1.0 eq.) in DCM.
- Reaction: Add TFA (10-20 eq.) and stir at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC or LC-MS).[8][9][10]
- Work-up and Purification: Remove the solvent and excess TFA under reduced pressure. The
 crude product can be purified by preparative reverse-phase HPLC to yield the final product
 as a pure compound.



General Experimental Workflow

The following diagram illustrates a general workflow for a single synthetic step, encompassing reaction, work-up, and purification.



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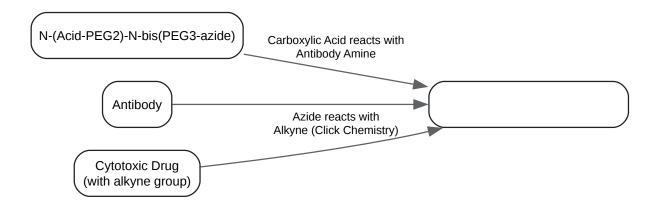
Caption: A generalized workflow for a single synthetic step.

Applications and Signaling Pathways

N-(Acid-PEG2)-N-bis(PEG3-azide) is a versatile linker primarily used in the construction of more complex biomolecules. Its utility is not in directly modulating a signaling pathway, but rather in enabling the creation of molecules that do.

- Antibody-Drug Conjugates (ADCs): The carboxylic acid can be coupled to lysine residues on an antibody, while the azide groups can be used to attach cytotoxic drugs via "click" chemistry.
- PROTACs: This linker can connect a ligand for a target protein and a ligand for an E3
 ubiquitin ligase, facilitating the targeted degradation of the protein.[2]
- Bioconjugation: It can be used to link various molecules, such as peptides, oligonucleotides, or fluorescent dyes, to proteins or surfaces.[13]

The logical relationship for its application in ADC development is depicted below.



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Caption: Logical workflow for the use of the linker in ADC construction.

This guide provides a foundational understanding of the synthesis and application of **N-(Acid-PEG2)-N-bis(PEG3-azide)**. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available starting materials.



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